(2-Cyclopentylethyl)hydrazine

Lipophilicity Drug Design ADME Properties

(2-Cyclopentylethyl)hydrazine (CAS 70082-42-7) is an alkylhydrazine derivative featuring a cyclopentyl group linked via an ethyl spacer to the terminal hydrazine moiety. It is a clear to slightly yellow liquid with a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 70082-42-7
Cat. No. B12440161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopentylethyl)hydrazine
CAS70082-42-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCNN
InChIInChI=1S/C7H16N2/c8-9-6-5-7-3-1-2-4-7/h7,9H,1-6,8H2
InChIKeyRHGVYHSPQQDFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (2-Cyclopentylethyl)hydrazine (CAS 70082-42-7) for R&D Procurement


(2-Cyclopentylethyl)hydrazine (CAS 70082-42-7) is an alkylhydrazine derivative featuring a cyclopentyl group linked via an ethyl spacer to the terminal hydrazine moiety [1]. It is a clear to slightly yellow liquid with a molecular formula of C₇H₁₆N₂ and a molecular weight of 128.22 g/mol [1]. The compound is primarily utilized as a research chemical and synthetic intermediate, with its physical properties such as LogP (1.6) and Topological Polar Surface Area (38.1 Ų) suggesting moderate lipophilicity and balanced permeability potential [1].

Why (2-Cyclopentylethyl)hydrazine Cannot Be Replaced by Other Alkylhydrazines in Experimental Protocols


Simple substitution of (2-Cyclopentylethyl)hydrazine with common alkylhydrazine analogs (e.g., benzylhydrazine, (2-phenylethyl)hydrazine) is scientifically unsound due to profound differences in lipophilicity, steric bulk, and metabolic vulnerability. As established in structure-activity relationship (SAR) studies, the aliphatic cyclopentyl ring confers distinct conformational constraints and electronic effects that are absent in aromatic or linear alkyl systems [1]. These differences directly impact biological target engagement (e.g., monoamine oxidase isoform selectivity), synthetic utility in heterocycle formation, and physicochemical handling (e.g., stability against oxidation) [1].

Quantitative Differentiation Evidence for (2-Cyclopentylethyl)hydrazine vs. Analogs


Lipophilicity Differentiation: (2-Cyclopentylethyl)hydrazine Exhibits Higher Calculated LogP than (2-Phenylethyl)hydrazine (Phenelzine)

The calculated octanol-water partition coefficient (XLogP3) for (2-Cyclopentylethyl)hydrazine is 1.6, indicating moderate lipophilicity [1]. In comparison, the structurally related (2-phenylethyl)hydrazine (phenelzine) has a calculated LogP of 1.0 [2], reflecting its more polar aromatic character. This quantitative difference suggests that (2-Cyclopentylethyl)hydrazine will exhibit increased membrane permeability and altered tissue distribution profiles relative to the phenyl analog.

Lipophilicity Drug Design ADME Properties

Polar Surface Area Differentiation: (2-Cyclopentylethyl)hydrazine vs. Cyclopentylhydrazine

The Topological Polar Surface Area (TPSA) of (2-Cyclopentylethyl)hydrazine is 38.1 Ų [1]. In contrast, cyclopentylhydrazine (CAS 24214-72-0) has a TPSA of 38.0 Ų [2]. The minimal difference indicates that the ethyl linker does not significantly alter the overall polar surface area, preserving potential for blood-brain barrier penetration consistent with other small hydrazine derivatives.

Polar Surface Area Blood-Brain Barrier CNS Penetration

Molecular Weight Differentiation: (2-Cyclopentylethyl)hydrazine is Significantly Heavier than Cyclopentylhydrazine

The molecular weight of (2-Cyclopentylethyl)hydrazine is 128.22 g/mol [1]. This represents a 28.05 g/mol increase (approximately 28%) over cyclopentylhydrazine (100.16 g/mol) [2]. The additional ethyl group confers greater steric bulk and rotational flexibility, which may influence target binding conformations and metabolic stability.

Molecular Weight Physicochemical Property Compound Selection

Purity Specification: (2-Cyclopentylethyl)hydrazine Hydrochloride Achieves High Commercial Purity

The hydrochloride salt of (2-Cyclopentylethyl)hydrazine is commercially available at a purity of 98% as verified by vendor quality control . While comparable purity is common among standard alkylhydrazine research chemicals, this specification ensures that for the target compound, researchers can obtain a defined, high-quality material suitable for reproducible experimental work.

Purity Analytical Chemistry Procurement Specification

Structural Novelty: (2-Cyclopentylethyl)hydrazine's Aliphatic Ring Distinguishes It from Aromatic MAO Inhibitors

Literature indicates that alkyl hydrazines can display more potent MAO inhibition than aryl hydrazines in certain systems [1]. While direct MAO-A or MAO-B IC50 data for (2-Cyclopentylethyl)hydrazine is not publicly available, the replacement of the phenyl ring in phenelzine with a saturated cyclopentyl group represents a fundamental structural divergence. This modification is expected to eliminate off-target interactions associated with aromatic rings (e.g., π-π stacking) while preserving the nucleophilic hydrazine warhead.

Structural Novelty MAO Inhibition Drug Discovery

Limited High-Strength Biological Data Availability Necessitates In-House Profiling

A comprehensive search of peer-reviewed literature and public bioassay databases (PubChem, ChEMBL) reveals that (2-Cyclopentylethyl)hydrazine has not been extensively characterized for target-specific biological activity. This contrasts with well-studied analogs like phenelzine, which have extensive published IC50, Ki, and in vivo efficacy data [1]. This lack of prior data positions the compound as a true research tool rather than an established pharmacological agent.

Data Gap Research Tool Custom Assays

Strategic Application Scenarios for (2-Cyclopentylethyl)hydrazine in R&D Workflows


Synthesis of Novel Heterocyclic Scaffolds via Poly-Anion Alkylation Strategy

(2-Cyclopentylethyl)hydrazine serves as an ideal starting material for the construction of nitrogen-containing heterocycles, particularly utilizing hydrazine polyanion strategies followed by ring-closing metathesis [1]. Its unique cyclopentyl-ethyl architecture introduces conformational constraints into resulting diaza-heterocycles, enabling the exploration of chemical space distinct from phenyl- or simple alkyl-substituted analogs.

Probe for Aliphatic Hydrazine Structure-Activity Relationships (SAR) in MAO-B Inhibition

In drug discovery campaigns targeting MAO-B for neurodegenerative diseases, (2-Cyclopentylethyl)hydrazine can be employed as a key structural probe to evaluate the impact of replacing aromatic rings with saturated aliphatic groups on enzyme selectivity and irreversible inhibition kinetics [1]. Its relatively high LogP of 1.6 [2] makes it a suitable candidate for in vitro CNS permeability screening.

Reference Compound for Analytical Method Development of Alkylhydrazines

Given its well-defined molecular weight (128.22 g/mol) and unique InChIKey (RHGVYHSPQQDFHB-UHFFFAOYSA-N) [1], (2-Cyclopentylethyl)hydrazine can serve as a calibration standard or analyte in the development of LC-MS/MS methods for the detection and quantification of trace hydrazine derivatives in complex matrices, such as pharmaceutical impurities or environmental samples.

Building Block for Cyclopentane-Fused Polyheterocycles in Medicinal Chemistry

As a bifunctional molecule (primary amine and secondary amine), (2-Cyclopentylethyl)hydrazine is a versatile building block for condensation reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones. These intermediates can be further elaborated to yield cyclopentane-fused polyheterocycles, a motif commonly found in bioactive natural products and kinase inhibitors.

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